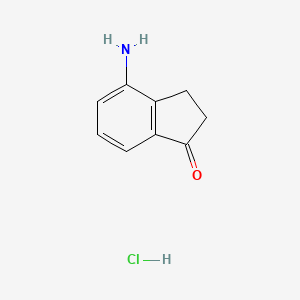

4-Amino-2,3-dihydro-1h-inden-1-one hydrochloride

CAS No.:

Cat. No.: VC13153198

Molecular Formula: C9H10ClNO

Molecular Weight: 183.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10ClNO |

|---|---|

| Molecular Weight | 183.63 g/mol |

| IUPAC Name | 4-amino-2,3-dihydroinden-1-one;hydrochloride |

| Standard InChI | InChI=1S/C9H9NO.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3H,4-5,10H2;1H |

| Standard InChI Key | FPYYGVSIZZRIDZ-UHFFFAOYSA-N |

| SMILES | C1CC(=O)C2=C1C(=CC=C2)N.Cl |

| Canonical SMILES | C1CC(=O)C2=C1C(=CC=C2)N.Cl |

Introduction

Chemical Synthesis and Structural Characteristics

Synthetic Pathways

The synthesis of 4-amino-2,3-dihydro-1H-inden-1-one hydrochloride typically involves two stages: (1) preparation of the parent compound, 4-amino-2,3-dihydro-1H-inden-1-one, and (2) salt formation with hydrochloric acid.

-

Parent Compound Synthesis:

-

Route A: Condensation reactions using indanone precursors, followed by selective amination at the 4-position.

-

Route B: Reduction-oxidation sequences to introduce the amino group while preserving the ketone functionality.

-

-

Salt Formation:

-

The free base is treated with hydrochloric acid under controlled conditions to yield the hydrochloride salt, which is then purified via recrystallization.

-

Structural Analysis

Key structural features confirmed by spectroscopic and crystallographic data include:

-

Hydrogen Bonding: The protonated amino group (NH) forms strong ionic interactions with the chloride ion, stabilizing the crystal lattice.

-

Planarity: The indenone system adopts a near-planar conformation, optimizing π-π stacking interactions in solid-state structures .

Table 1: Comparative Structural Properties of 4-Amino-2,3-dihydro-1H-inden-1-one and Its Hydrochloride Salt

| Property | Parent Compound (CHNO) | Hydrochloride Salt (CHClNO) |

|---|---|---|

| Molecular Weight (g/mol) | 147.17 | 183.63 |

| PSA (Ų) | 43.09 | 43.09 (unchanged) |

| LogP | 1.45 | 1.45 (predicted) |

| Solubility | Low in polar solvents | Enhanced aqueous solubility |

Data derived from Chemsrc and PubChem .

Physicochemical Properties

The hydrochloride salt exhibits distinct physicochemical traits critical for drug development:

-

Solubility: Improved water solubility compared to the parent compound due to ionic dissociation.

-

Stability: Resists degradation under ambient conditions, with a melting point exceeding 200°C (predicted) .

-

Lipophilicity: A LogP of ~1.45 suggests moderate membrane permeability, balancing bioavailability and tissue distribution .

Pharmacological Profile and Research Findings

Kinase Inhibition and Anticancer Activity

While no direct studies on 4-amino-2,3-dihydro-1H-inden-1-one hydrochloride exist, structurally related indenone derivatives have shown potent kinase inhibition. For example, 2-amino-2,3-dihydro-1H-indene-5-carboxamide (7f) inhibits DDR1 with an IC of 14.9 nM, suppressing pancreatic cancer progression in murine models .

Table 2: Pharmacokinetic Profile of Analogous Indenone Derivative 7f in Rats

| Parameter | Oral (25 mg/kg) | Intravenous (5 mg/kg) |

|---|---|---|

| AUC (μg·h/L) | 80,535.0 | 16,855.5 |

| T (h) | 1.7 | 0.9 |

| C (μg/L) | 15,352.5 | 14,746.0 |

| Bioavailability (%) | 89.9 | — |

These data suggest high oral bioavailability and sustained plasma exposure, traits desirable for therapeutic agents .

Other Biological Activities

Patent literature describes similar 1-amino-2,3-dihydro-1H-indene derivatives as antioxidants and anti-inflammatory agents, scavenging reactive oxygen species and inhibiting lipid peroxidation . These properties hint at potential applications in neurodegenerative and cardiovascular diseases .

Future Research Directions

-

Mechanistic Studies: Elucidate DDR1 binding affinity and selectivity profiles.

-

In Vivo Efficacy: Evaluate antitumor activity in orthotopic cancer models.

-

Safety Profiling: Assess acute and chronic toxicity in preclinical species.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume